Ethyl 2-methyl-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

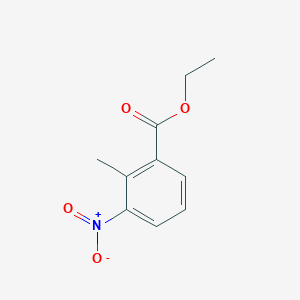

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINYBVBBEWUEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388102 | |

| Record name | ethyl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-60-4 | |

| Record name | Ethyl 2-methyl-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59382-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methyl-3-nitrobenzoate (CAS: 59382-60-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 2-methyl-3-nitrobenzoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is an aromatic ester containing a nitro functional group. It is also known by its synonyms, 2-(Ethoxycarbonyl)-6-nitrotoluene and Ethyl 3-nitro-o-toluate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59382-60-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][3] |

| Molecular Weight | 209.20 g/mol | [1][3] |

| Melting Point | 34-36 °C | [4] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the aromatic protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum would be expected to show ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would appear significantly downfield.

Expected IR Spectrum

The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl group of the ester (around 1720 cm⁻¹) and the nitro group (symmetric and asymmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

Expected Mass Spectrum

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.20). Fragmentation patterns would likely involve the loss of the ethoxy group and the nitro group.

Synthesis and Reactivity

This compound is primarily synthesized through the esterification of its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, with ethanol. This reaction is typically acid-catalyzed, a process known as Fischer esterification.

Synthesis Pathway

The synthesis of this compound involves the preparation of the precursor 2-methyl-3-nitrobenzoic acid, followed by its esterification.

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid from 3-Nitro-o-xylene

A detailed experimental procedure for the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid is described in patent literature.[5] The process typically involves reacting 3-nitro-o-xylene with an oxidizing agent in the presence of a catalyst.[5]

Protocol 2: Fischer Esterification of 2-Methyl-3-nitrobenzoic Acid

While a specific protocol for the ethyl ester is not available, a general procedure for Fischer esterification can be adapted.[6][7]

-

Materials: 2-methyl-3-nitrobenzoic acid, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

Dissolve 2-methyl-3-nitrobenzoic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the remaining acid with a saturated solution of sodium bicarbonate.

-

Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

-

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, most notably indole derivatives.

Role as a Chemical Intermediate

The compound is a direct precursor to Indole-4-methanol and Ethyl 1H-indole-4-carboxylate, which are valuable building blocks in medicinal chemistry.[3]

Caption: Role as an intermediate in drug development.

Leimgruber-Batcho Indole Synthesis

The structural motif of this compound makes it a suitable starting material for the Leimgruber-Batcho indole synthesis, a widely used method for preparing indoles. This pathway involves the reductive cyclization of a β-nitrovinyl aniline derivative, which can be formed from the nitroaromatic precursor.

Safety and Toxicology

This compound is classified as an irritant.[4][8]

Table 2: Hazard Identification

| Hazard Statement | Classification | Source |

| May cause respiratory irritation | Irritant | [4][8] |

| Causes skin irritation | Irritant | [4][8] |

| Causes serious eye irritation | Irritant | [4][8] |

Detailed toxicological data, such as LD50 values, are not currently available in the public domain. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. CAS 59382-60-4 | 4754-1-96 | MDL MFCD07359723 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound | 59382-60-4 [chemicalbook.com]

- 3. This compound price & availability - MOLBASE [molbase.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. 59382-60-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Structural Analysis and Characterization of Ethyl 2-methyl-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of Ethyl 2-methyl-3-nitrobenzoate, a key chemical intermediate. The document outlines its physicochemical properties, detailed spectral analysis, and a representative synthetic protocol. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a substituted aromatic compound. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59382-60-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [3] |

| Molecular Weight | 209.20 g/mol | [2][3] |

| Melting Point | 34-36 °C | [2] |

| Appearance | White to Brown powder/crystal | [2] |

| Purity | ≥95% | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of ethyl 2-methylbenzoate. The following is a representative experimental protocol adapted from established methods for the nitration of benzoate esters.[4][5]

Experimental Protocol: Nitration of Ethyl 2-methylbenzoate

Materials:

-

Ethyl 2-methylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Methanol (for recrystallization)

-

Deionized Water

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add ethyl 2-methylbenzoate to concentrated sulfuric acid while maintaining the temperature between 0-10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the stirred solution of ethyl 2-methylbenzoate in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 5-15 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Structural Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃ are summarized in Tables 2 and 3, based on the analysis of structurally similar compounds.[6][7]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-7.8 | m | 2H | Aromatic protons |

| ~7.4 | t | 1H | Aromatic proton |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~2.6 | s | 3H | Ar-CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~148 | C-NO₂ |

| ~135-125 | Aromatic Carbons |

| ~62 | -OCH₂CH₃ |

| ~20 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The characteristic IR absorption frequencies for the functional groups present in this compound are presented in Table 4.[8][9]

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1720 | C=O (ester) stretch |

| ~1600, 1475 | Aromatic C=C stretch |

| ~1530, 1350 | N-O (nitro) asymmetric and symmetric stretch |

| ~1250 | C-O (ester) stretch |

Mass Spectrometry (MS)

The predicted mass spectral data for this compound under electron ionization (EI) are shown in Table 5.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 209 | [M]⁺ (Molecular ion) |

| 194 | [M - CH₃]⁺ |

| 181 | [M - C₂H₄]⁺ |

| 164 | [M - OC₂H₅]⁺ |

| 134 | [M - NO₂ - C₂H₅]⁺ |

Workflow for Synthesis and Characterization

The general workflow for the synthesis and structural elucidation of a novel chemical compound like this compound is depicted in the following diagram.

Caption: A flowchart illustrating the general experimental workflow from synthesis to structural characterization.

References

- 1. This compound | 59382-60-4 [chemicalbook.com]

- 2. 59382-60-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4 | CID 14945864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. aiinmr.com [aiinmr.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Solved What IR peaks are present in methyl 3-nitrobenzoate? | Chegg.com [chegg.com]

- 9. sciencing.com [sciencing.com]

Spectroscopic Profile of Ethyl 2-methyl-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Ethyl 2-methyl-3-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds, offering a robust reference for identification and characterization.

Furthermore, this guide outlines detailed experimental protocols for acquiring NMR, IR, and MS data, adaptable for the specific analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles and data from similar molecules, including mthis compound, ethyl 3-nitrobenzoate, and other substituted nitrobenzoates.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H |

| ~ 7.5 - 7.7 | t | 1H | Ar-H |

| ~ 7.3 - 7.5 | d | 1H | Ar-H |

| ~ 4.3 - 4.5 | q | 2H | -OCH₂CH₃ |

| ~ 2.5 - 2.7 | s | 3H | Ar-CH₃ |

| ~ 1.3 - 1.5 | t | 3H | -OCH₂CH₃ |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 165 - 167 | C=O (Ester) |

| ~ 148 - 150 | C-NO₂ |

| ~ 135 - 137 | C-CH₃ |

| ~ 132 - 134 | Ar-C |

| ~ 128 - 130 | Ar-CH |

| ~ 125 - 127 | Ar-CH |

| ~ 122 - 124 | Ar-CH |

| ~ 61 - 63 | -OCH₂CH₃ |

| ~ 20 - 22 | Ar-CH₃ |

| ~ 14 - 15 | -OCH₂CH₃ |

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2980 - 2850 | Aliphatic C-H stretch (CH₃, CH₂) |

| ~ 1720 - 1735 | C=O stretch (Ester) |

| ~ 1520 - 1540 | Asymmetric NO₂ stretch |

| ~ 1340 - 1360 | Symmetric NO₂ stretch |

| ~ 1600, 1470 | Aromatic C=C stretch |

| ~ 1250 - 1280 | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 209 | [M]⁺ (Molecular ion) |

| 194 | [M - CH₃]⁺ |

| 181 | [M - C₂H₄]⁺ |

| 164 | [M - OC₂H₅]⁺ |

| 134 | [M - NO₂ - C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency domain spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid transmission cell.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan of the empty sample holder (or solvent) and subtract it from the sample scan to obtain the final spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to Ethyl 2-methyl-3-nitrobenzoate: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-nitrobenzoate is a pivotal chemical intermediate, most notably recognized for its critical role in the synthesis of the potent immunomodulatory and anticancer drug, Lenalidomide. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent conversion to Lenalidomide, and an exploration of its significance in the landscape of modern drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Core Physical and Chemical Properties

This compound is a nitroaromatic compound with the molecular formula C₁₀H₁₁NO₄. While some of its physical properties are not widely reported, data for the closely related methyl ester and similar compounds provide valuable reference points.

| Property | Value | Source |

| Molecular Weight | 209.20 g/mol | [1][2] |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| CAS Number | 59382-60-4 | [1][3][4][5] |

Spectroscopic Data Interpretation

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the benzene ring (around 2.6 ppm), and multiplets in the aromatic region (7.0-8.5 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the aromatic ring, the ethyl group carbons, and the methyl group carbon. The presence of the nitro group will influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 209, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂).

Experimental Protocols

The synthesis of this compound is a key step in the production of Lenalidomide. The following protocols are based on established methods for the synthesis of related compounds and the subsequent steps to produce Lenalidomide.

Synthesis of this compound

This synthesis is typically achieved through the esterification of 2-methyl-3-nitrobenzoic acid.

Materials:

-

2-methyl-3-nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

A mixture of 2-methyl-3-nitrobenzoic acid and an excess of absolute ethanol is placed in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by column chromatography or distillation under reduced pressure.

Synthesis of Lenalidomide from this compound

The following workflow outlines the conversion of this compound to Lenalidomide.

Experimental Protocol for Lenalidomide Synthesis:

Step 1: Bromination of this compound [6]

-

This compound is dissolved in a suitable solvent (e.g., carbon tetrachloride or methyl acetate).[7]

-

N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added.

-

The mixture is heated under reflux and irradiated with a light source to initiate the reaction.

-

The reaction is monitored by TLC until completion.

-

After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude Ethyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Cyclization with 3-Aminopiperidine-2,6-dione [6]

-

Ethyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base such as triethylamine (TEA) in a solvent like dimethylformamide (DMF).[7]

-

The mixture is heated to facilitate the cyclization reaction.

-

Upon completion, the reaction mixture is cooled, and the product, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is isolated by filtration or extraction.

Step 3: Reduction of the Nitro Group [7]

-

The nitro-intermediate is dissolved in a suitable solvent such as methanol or ethanol.

-

A catalyst, typically palladium on carbon (Pd/C), is added.

-

The mixture is subjected to hydrogenation with hydrogen gas until the reduction of the nitro group to an amino group is complete.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield Lenalidomide.

-

The final product is purified by recrystallization.

Role in Drug Development and Logical Workflow for Quality Control

This compound's primary significance in drug development lies in its role as a key starting material for Lenalidomide, a blockbuster drug for treating multiple myeloma and other cancers.[7] The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

A logical workflow for the quality control of this compound is essential in a pharmaceutical manufacturing setting.

This workflow ensures that only high-quality starting material is used in the synthesis of the API, thereby minimizing the formation of impurities and ensuring the safety and efficacy of the final drug product.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of Lenalidomide. A thorough understanding of its physical and chemical properties, coupled with robust and well-defined experimental protocols for its synthesis and quality control, is essential for drug development professionals. This guide provides a foundational resource for researchers and scientists working with this key intermediate, facilitating further innovation in the development of life-saving therapeutics.

References

- 1. CAS 59382-60-4 | 4754-1-96 | MDL MFCD07359723 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. molbase.com [molbase.com]

- 3. This compound | 59382-60-4 [chemicalbook.com]

- 4. 59382-60-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 59382-60-4|this compound|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 2-methyl-3-nitrobenzoate, a key intermediate in various pharmaceutical and chemical manufacturing processes. This document details the necessary starting materials, outlines experimental protocols, and presents quantitative data to assist researchers in the effective planning and execution of this synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal routes:

-

Route 1: Esterification of 2-methyl-3-nitrobenzoic acid. This pathway involves the initial synthesis of the carboxylic acid precursor, followed by its esterification with ethanol.

-

Route 2: Nitration of Ethyl 2-methylbenzoate. This approach begins with the synthesis of the ethyl ester of 2-methylbenzoic acid, which is then subjected to nitration to introduce the nitro group.

The selection of the optimal route depends on the availability of starting materials, desired purity, and scalability of the process.

Data Presentation of Synthetic Pathways

The following tables summarize the quantitative data associated with the key reaction steps in both synthetic routes.

Route 1: Via Esterification of 2-methyl-3-nitrobenzoic acid

Table 1: Synthesis of 2-methyl-3-nitrobenzoic acid

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 3-nitro-o-xylene | Oxygen, Organic Solvent, Catalyst | 90-100 °C | Up to 80% | - | [1] |

| m-toluic acid | Fuming Nitric Acid | -10 °C, 1 hour | 50% | - | [2] |

Table 2: Esterification of 2-methyl-3-nitrobenzoic acid

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 2-methyl-3-nitrobenzoic acid | Ethanol, Conc. H₂SO₄ (catalyst) | Reflux | High (specifics adaptable from similar reactions) | High | Adapted from[3][4] |

Route 2: Via Nitration of Ethyl 2-methylbenzoate

Table 3: Synthesis of Ethyl 2-methylbenzoate (o-toluate)

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 2-methylbenzoic acid (o-toluic acid) | Ethanol, Conc. H₂SO₄ (catalyst) | Reflux, 45 min | High (specifics adaptable from similar reactions) | High | Adapted from[3][5] |

Table 4: Nitration of Ethyl 2-methylbenzoate

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| Ethyl 2-methylbenzoate | Conc. HNO₃, Conc. H₂SO₄ | 5-15 °C | Slightly lower than 81-85% (for methyl ester) | High | Adapted from[6] |

Experimental Protocols

The following are detailed methodologies for the key experiments.

Route 1: Experimental Protocols

Protocol 1.1: Synthesis of 2-methyl-3-nitrobenzoic acid from 3-nitro-o-xylene [1]

-

To a reactor, add 3-nitro-o-xylene, an appropriate organic solvent, and a suitable catalyst.

-

Introduce oxygen gas into the mixture while maintaining the temperature at 90-100 °C.

-

Monitor the reaction until the concentration of 3-nitro-o-xylene is less than 1%.

-

Cool the reaction mixture and filter to obtain the crude product. The mother liquor can be recovered and recycled.

-

The crude product is then purified by conventional alkalization, active carbon decoloration, and acidification to yield the final product.

Protocol 1.2: Fischer Esterification of 2-methyl-3-nitrobenzoic acid (Adapted from[3][4])

-

In a round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Route 2: Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-methylbenzoate (Adapted from[3][5])

-

In a round-bottomed flask, combine 2-methylbenzoic acid and an excess of ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask.

-

Set up the apparatus for reflux and heat the mixture for approximately 45 minutes.

-

Cool the flask to room temperature and transfer the contents to a separatory funnel containing cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with water and then with a sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer with a drying agent like anhydrous magnesium sulfate, filter, and remove the solvent by distillation to yield Ethyl 2-methylbenzoate.

Protocol 2.2: Nitration of Ethyl 2-methylbenzoate (Adapted from[6][7])

-

In a flask fitted with a mechanical stirrer, add concentrated sulfuric acid and cool to 0 °C in an ice bath.

-

Slowly add pure Ethyl 2-methylbenzoate to the cooled sulfuric acid. Maintain the temperature between 0-10 °C.

-

In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the stirred solution of the ester, ensuring the temperature of the reaction mixture is maintained between 5-15 °C. This addition should take about one hour.

-

After the addition is complete, continue stirring for another fifteen minutes.

-

Pour the reaction mixture onto cracked ice to precipitate the crude product.

-

Filter the solid product by suction and wash with cold water.

-

To remove impurities, wash the crude product with ice-cold ethanol.

-

Dry the purified product to obtain this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthetic workflows.

Caption: Synthetic Workflow for Route 1: Esterification.

Caption: Synthetic Workflow for Route 2: Nitration.

References

- 1. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. benchchem.com [benchchem.com]

- 5. issr.edu.kh [issr.edu.kh]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthesis and reaction mechanisms leading to ethyl 2-methyl-3-nitrobenzoate, a valuable intermediate in organic synthesis. The document details two primary synthetic pathways, including experimental protocols, quantitative data, and a thorough discussion of the underlying chemical principles.

Introduction

This compound is an aromatic compound of interest in medicinal chemistry and materials science due to its functionalized benzene ring, which allows for a variety of subsequent chemical transformations. Understanding its synthesis is crucial for the development of novel pharmaceuticals and advanced materials. This guide will explore two principal synthetic routes:

-

Route A: Direct nitration of ethyl 2-methylbenzoate.

-

Route B: Esterification of 2-methyl-3-nitrobenzoic acid.

Each route will be discussed in detail, covering the reaction mechanism, experimental procedures, and expected outcomes.

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound relies on fundamental reactions in organic chemistry, primarily electrophilic aromatic substitution and Fischer esterification.

Route A: Direct Nitration of Ethyl 2-methylbenzoate

This pathway involves the direct nitration of the commercially available starting material, ethyl 2-methylbenzoate. The reaction is a classic example of electrophilic aromatic substitution.

Reaction Mechanism:

The nitration of ethyl 2-methylbenzoate proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of ethyl 2-methylbenzoate acts as a nucleophile, attacking the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Regioselectivity: The position of the incoming nitro group is directed by the substituents already present on the benzene ring.

-

The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive effect.

-

The ethyl ester group (-COOCH₂CH₃) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

In the case of ethyl 2-methylbenzoate, the directing effects of the two groups are in concert. The position meta to the ester group and ortho to the methyl group (the 3-position) is sterically accessible and electronically favored. The activating nature of the methyl group helps to overcome the deactivating effect of the ester, allowing the reaction to proceed.

-

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Logical Relationship of Directing Effects

Caption: Directing effects of substituents on nitration.

Route B: Esterification of 2-methyl-3-nitrobenzoic acid

This alternative two-step pathway involves the synthesis of the key intermediate, 2-methyl-3-nitrobenzoic acid, followed by its esterification with ethanol.

Step 1: Synthesis of 2-methyl-3-nitrobenzoic acid

This intermediate is typically prepared by the oxidation of 3-nitro-o-xylene.

Reaction Mechanism:

The oxidation of the methyl group on the aromatic ring to a carboxylic acid can be achieved using strong oxidizing agents. A common method involves heating 3-nitro-o-xylene with nitric acid.[1]

Step 2: Fischer Esterification

The synthesized 2-methyl-3-nitrobenzoic acid is then converted to its ethyl ester via Fischer esterification.

Reaction Mechanism:

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2]

-

Protonation of the Carbonyl: The carboxylic acid is protonated by a strong acid catalyst (typically sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ethyl ester product.

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used.[3]

Experimental Workflow for Route B

Caption: Synthetic workflow for Route B.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol for Route A: Direct Nitration of Ethyl 2-methylbenzoate

This protocol is adapted from standard nitration procedures for benzoate esters.[4][5]

-

Preparation of the Nitrating Mixture: In a separate flask, cautiously add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling the mixture in an ice-water bath.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of ethyl 2-methylbenzoate in 10 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of ethyl 2-methylbenzoate, ensuring the temperature of the reaction mixture does not exceed 15 °C.[6] The addition should take approximately 30 minutes.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. The crude product should precipitate as a solid or oil.

-

Isolation and Purification: Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol.[7]

Protocol for Route B: Esterification of 2-methyl-3-nitrobenzoic acid

Step 1: Synthesis of 2-methyl-3-nitrobenzoic acid

This protocol is based on the oxidation of 3-nitro-o-xylene.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of 3-nitro-o-xylene with 100 mL of 50% aqueous nitric acid.

-

Oxidation: Heat the mixture to reflux with stirring for 24 hours.

-

Isolation: Cool the reaction mixture to room temperature. The solid product, 2-methyl-3-nitrobenzoic acid, will precipitate. Collect the solid by vacuum filtration and wash with cold water.

Step 2: Fischer Esterification

This protocol is a standard Fischer esterification procedure.[3]

-

Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 2-methyl-3-nitrobenzoic acid, 50 mL of absolute ethanol, and 2 mL of concentrated sulfuric acid.

-

Esterification: Heat the mixture to reflux with stirring for 4 hours.

-

Work-up: After cooling, pour the reaction mixture into 150 mL of cold water. If the product separates as an oil, extract it with diethyl ether (2 x 50 mL).

-

Neutralization and Isolation: Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its precursors.

Table 1: Physical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 2-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | - | 211-212 |

| 2-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 182-184 | - |

| This compound | C₁₀H₁₁NO₄ | 209.20 | - | - |

Table 2: Expected ¹H NMR Data for this compound

Based on analogous structures and general chemical shift principles.

| Protons | Chemical Shift (δ ppm) | Multiplicity | Integration |

| -CH₂CH₃ | ~1.4 | Triplet | 3H |

| -CH₃ | ~2.5 | Singlet | 3H |

| -OCH₂CH₃ | ~4.4 | Quartet | 2H |

| Aromatic-H | 7.4 - 8.2 | Multiplet | 3H |

Table 3: Expected ¹³C NMR Data for this compound

Based on data for similar nitrobenzoate esters.[8]

| Carbon | Chemical Shift (δ ppm) |

| -CH₂C H₃ | ~14 |

| -C H₃ | ~20 |

| -OC H₂CH₃ | ~62 |

| Aromatic-C | 125 - 135 |

| Aromatic-C-CO | ~130 |

| Aromatic-C-CH₃ | ~138 |

| Aromatic-C-NO₂ | ~148 |

| C=O | ~165 |

Table 4: Typical Reaction Conditions and Yields

| Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| Nitration of Ethyl 2-methylbenzoate | Conc. HNO₃, Conc. H₂SO₄ | 0 - 15 | 1.5 | 70 - 85 (estimated) |

| Oxidation of 3-nitro-o-xylene | 50% HNO₃ | Reflux | 24 | ~80 |

| Fischer Esterification | Ethanol, Conc. H₂SO₄ | Reflux | 4 | 80 - 95 |

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound. The direct nitration of ethyl 2-methylbenzoate offers a more direct approach, while the two-step synthesis via 2-methyl-3-nitrobenzoic acid provides an alternative that may be advantageous depending on the availability of starting materials and desired purity. The provided reaction mechanisms, experimental protocols, and data tables serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Careful control of reaction conditions, particularly temperature during nitration, is essential for achieving high yields and purity.

References

An In-depth Technical Guide to Ethyl 2-methyl-3-nitrobenzoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-methyl-3-nitrobenzoate, a chemical intermediate of significant interest in organic synthesis and pharmaceutical development. While direct literature on the discovery and history of this compound is scarce, its structural analog, Mthis compound, has gained prominence as a key precursor in the synthesis of the immunomodulatory drug Lenalidomide. This guide will cover the probable synthetic routes to this compound, its physicochemical properties, and its role in the broader context of medicinal chemistry, drawing parallels with its well-documented methyl counterpart. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in their understanding and application of this compound.

Introduction

This compound (CAS 59382-60-4) is an aromatic nitro compound belonging to the benzoate ester family. While not as extensively studied as its methyl analog, it holds potential as a building block in the synthesis of complex organic molecules. The presence of three distinct functional groups—an ester, a methyl group, and a nitro group—on the benzene ring provides multiple avenues for chemical modification, making it a versatile intermediate for the synthesis of novel compounds.

The historical significance of this class of molecules is intrinsically linked to the development of Lenalidomide, a thalidomide analog used in the treatment of multiple myeloma and other cancers. The synthesis of Lenalidomide critically relies on Mthis compound, highlighting the importance of understanding the synthesis and reactivity of such precursors.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available data for the ethyl ester and its closely related methyl analog for comparative purposes.

| Property | This compound | Mthis compound |

| CAS Number | 59382-60-4[1][2][3] | 59382-59-1[4][5] |

| Molecular Formula | C₁₀H₁₁NO₄[3] | C₉H₉NO₄[5] |

| Molecular Weight | 209.20 g/mol [3] | 195.17 g/mol [5] |

| Melting Point | 34-36 °C[2] | 62-65 °C (lit.) |

| Boiling Point | Not available | Not available |

| Appearance | Not available | Solid |

| Purity | ≥95% (commercially available)[2] | 97% (commercially available) |

Synthesis and Experimental Protocols

-

Esterification of 2-methyl-3-nitrobenzoic acid with ethanol.

-

Nitration of ethyl 2-methylbenzoate.

Synthesis of the Precursor: 2-methyl-3-nitrobenzoic acid

The starting material for the esterification route, 2-methyl-3-nitrobenzoic acid, can be synthesized via the oxidation of 3-nitro-o-xylene or the nitration of m-toluic acid.

Experimental Protocol for the Synthesis of 2-methyl-3-nitrobenzoic acid from 3-nitro-o-xylene:

This protocol is based on a patented method involving oxidation.

-

Materials: 3-nitro-o-xylene, organic solvent (e.g., acetic acid), catalyst (e.g., cobalt and manganese salts), oxygen source.

-

Procedure:

-

In a suitable reactor, charge 3-nitro-o-xylene, the organic solvent, and the catalyst.

-

Heat the mixture to 90-100 °C.

-

Introduce oxygen gas into the reaction mixture.

-

Monitor the reaction progress by analyzing the concentration of the starting material. The reaction is considered complete when the mass concentration of 3-nitro-o-xylene is less than 1%.

-

Upon completion, cool the reaction mixture and filter to obtain the crude product. The mother liquor can be recovered and recycled.

-

The crude product is then purified by a conventional sequence of alkalization (e.g., with sodium hydroxide solution), decolorization with activated carbon, and acidification to yield the final 2-methyl-3-nitrobenzoic acid. A yield of up to 80% has been reported for this method.[6]

-

Proposed Synthesis of this compound

Method A: Fischer Esterification of 2-methyl-3-nitrobenzoic acid

This is a standard method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

-

Materials: 2-methyl-3-nitrobenzoic acid, absolute ethanol, concentrated sulfuric acid.

-

Proposed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitrobenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization.

-

Method B: Nitration of Ethyl 2-methylbenzoate

This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring of the starting ester.

-

Materials: Ethyl 2-methylbenzoate, concentrated nitric acid, concentrated sulfuric acid.

-

Proposed Protocol (adapted from the nitration of methyl benzoate):

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to ethyl 2-methylbenzoate with stirring.

-

In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of ethyl 2-methylbenzoate, maintaining a low temperature (typically below 10 °C).

-

After the addition is complete, allow the reaction to stir at room temperature for a period to ensure completion.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

-

History and Application in Drug Development

The primary significance of this class of compounds lies in the role of Mthis compound as a key intermediate in the synthesis of Lenalidomide .

The Lenalidomide Story

Lenalidomide (Revlimid®) is an immunomodulatory drug developed by Celgene Corporation and was first approved for medical use in the United States in 2005.[7] It is a derivative of thalidomide with improved efficacy and a better safety profile, used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma.[7][8]

Role of Mthis compound in Lenalidomide Synthesis

The first synthesis of Lenalidomide, as disclosed in patents by Celgene, utilizes Mthis compound as a crucial starting material.[7] The synthesis generally proceeds through the following key steps:

-

Bromination: The methyl group of Mthis compound is brominated, typically using N-bromosuccinimide (NBS) and a radical initiator, to form methyl 2-(bromomethyl)-3-nitrobenzoate.[9]

-

Coupling: The resulting bromo-compound is then reacted with 3-aminopiperidine-2,6-dione (a derivative of glutamine) to form the isoindolinone ring system of the Lenalidomide precursor.[7]

-

Reduction: The final step involves the reduction of the nitro group to an amino group, yielding Lenalidomide. This is often achieved through catalytic hydrogenation.[7]

The efficiency and purity of the final Lenalidomide active pharmaceutical ingredient (API) are highly dependent on the quality of the Mthis compound intermediate.[10]

Visualizations

Synthesis Pathway of Lenalidomide

The following diagram illustrates the key steps in the synthesis of Lenalidomide, highlighting the central role of Mthis compound.

Caption: Synthesis pathway of Lenalidomide from Mthis compound.

Experimental Workflow for Nitration

The following diagram outlines a general experimental workflow for the nitration of an aromatic ester.

Caption: General workflow for the nitration of an aromatic ester.

Conclusion

This compound, while not extensively documented in scientific literature, represents a potentially valuable chemical intermediate. Its synthesis can be achieved through well-established organic reactions, and its structural similarity to the key Lenalidomide precursor, Mthis compound, suggests its potential utility in the synthesis of novel pharmaceutical compounds. This guide has provided a comprehensive overview of the available information on this compound, supplemented with data from its methyl analog to offer a complete picture for researchers in the field. The detailed protocols and pathway visualizations serve as a practical resource for the synthesis and application of this and related compounds in drug discovery and development. Further research into the specific properties and reactivity of this compound is warranted to fully explore its synthetic potential.

References

- 1. This compound | 59382-60-4 [chemicalbook.com]

- 2. 59382-60-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. CAS 59382-60-4 | 4754-1-96 | MDL MFCD07359723 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. veeprho.com [veeprho.com]

- 5. Mthis compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 7. Lenalidomide - Wikipedia [en.wikipedia.org]

- 8. A review of the history, properties, and use of the immunomodulatory compound lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. nbinno.com [nbinno.com]

A Comprehensive Guide to the Theoretical Investigation of Ethyl 2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed framework for the theoretical and computational analysis of Ethyl 2-methyl-3-nitrobenzoate. While direct experimental and theoretical data for this specific molecule are scarce in publicly available literature, this guide offers a comprehensive protocol based on established computational methodologies successfully applied to structurally similar nitroaromatic compounds. By following the outlined procedures, researchers can generate valuable data on the geometric, vibrational, and electronic properties of this compound, aiding in its characterization and potential applications in drug development and materials science.

Molecular and Electronic Properties

The electronic properties of aromatic nitro compounds are of significant interest due to their relevance in various fields, including pharmaceuticals and explosives. The interplay between electron-donating groups (like the ethyl and methyl groups) and the electron-withdrawing nitro group in this compound is expected to govern its reactivity, stability, and intermolecular interactions.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate these properties. DFT calculations can provide insights into the molecule's optimized geometry, electronic structure, and spectroscopic characteristics.

Computational Data

DFT calculations are the cornerstone of modern theoretical studies on organic molecules. A typical and effective approach involves the use of the B3LYP functional with a 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between accuracy and computational cost for a wide range of organic compounds, including those containing nitro groups.

Key electronic properties that can be calculated include:

-

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms.

-

Dipole Moment: Indicates the overall polarity of the molecule.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack.

-

First Order Hyperpolarizability: Relates to the nonlinear optical (NLO) properties of the molecule, which are important for applications in optoelectronics.

The following tables provide a template for presenting the calculated data for this compound. For illustrative purposes, placeholder values derived from studies on similar molecules like 4-methyl-3-nitrobenzoic acid are used.[1][2]

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) |

| Dipole Moment (Debye) | 4.5 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -3.5 |

| HOMO-LUMO Gap (eV) | 3.7 |

| First Order Hyperpolarizability (esu) | 2.5 x 10-30 |

Table 2: Optimized Geometrical Parameters of this compound (Illustrative)

| Bond/Angle | Bond Length (Å) / Angle (°) |

| C-NO2 | 1.48 |

| C=O | 1.22 |

| O-C (ester) | 1.35 |

| C-C (ring) | 1.39 - 1.41 |

| C-C-N (angle) | 118.5 |

| O-N-O (angle) | 124.0 |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies are instrumental in assigning the experimentally observed spectral bands to specific molecular motions.

DFT calculations can predict the harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data.

Table 3: Calculated vs. Experimental Vibrational Frequencies (cm-1) for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (Typical Range) |

| NO2 asymmetric stretch | 1530 | 1520 - 1560 |

| NO2 symmetric stretch | 1350 | 1345 - 1385 |

| C=O stretch (ester) | 1720 | 1715 - 1735 |

| C-O stretch (ester) | 1250 | 1230 - 1280 |

| Aromatic C-H stretch | 3080 | 3050 - 3100 |

| Aliphatic C-H stretch | 2980 | 2950 - 2990 |

Experimental and Computational Protocols

This section details the methodologies for performing the theoretical calculations necessary to obtain the data presented above.

3.1. Computational Protocol: Density Functional Theory (DFT)

-

Molecular Modeling: The initial 3D structure of this compound can be built using molecular modeling software such as GaussView or Avogadro.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to be reliable for nitroaromatic compounds.

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the harmonic vibrational frequencies for FTIR and Raman spectra prediction.

-

Electronic Property Calculation: The optimized geometry is used to calculate various electronic properties, including the dipole moment, HOMO-LUMO energies, and the molecular electrostatic potential.

-

Data Analysis and Visualization: The output files from the quantum chemistry software (e.g., Gaussian) are analyzed to extract the desired data. Molecular visualization software can be used to view the optimized structure, molecular orbitals, and MEP maps.

Visualizations

4.1. Molecular Structure

Caption: 2D representation of the molecular structure of this compound.

4.2. Computational Workflow

References

Ethyl 2-methyl-3-nitrobenzoate solubility in different organic solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical and methodological framework for understanding the solubility of ethyl 2-methyl-3-nitrobenzoate. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on general principles of organic chemistry and data for structurally related compounds.

Introduction

This compound is an aromatic organic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other fine chemicals. Its molecular structure, featuring an ethyl ester, a methyl group, and a nitro group attached to a benzene ring, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding this solubility is crucial for its synthesis, purification, formulation, and application.

Predicted Solubility Profile

While specific quantitative data is not publicly available, the solubility of this compound can be predicted based on the "like dissolves like" principle. The molecule possesses both polar (ester and nitro groups) and non-polar (benzene ring, ethyl and methyl groups) regions.

-

High Expected Solubility: In moderately polar to non-polar organic solvents. The presence of the large aromatic ring and alkyl groups suggests good solubility in solvents that can engage in van der Waals forces.

-

Examples: Acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran (THF), and toluene.

-

-

Moderate Expected Solubility: In polar aprotic solvents.

-

Examples: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

-

-

Low Expected Solubility: In highly polar protic solvents and non-polar aliphatic solvents.

For a related compound, 3-methyl-2-nitrobenzoic acid, it is noted to be soluble in organic solvents like ethanol and acetone, with limited aqueous solubility[1]. Another similar compound, methyl 3-nitrobenzoate, is described as slightly soluble in ethanol and ether, and insoluble in water[2]. These observations support the predicted solubility profile for this compound.

General Experimental Protocol for Solubility Determination

A common and straightforward method for determining the solubility of a solid organic compound like this compound is the shake-flask method, followed by gravimetric or spectroscopic analysis.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution reaches saturation. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Sample Preparation for Analysis:

-

Gravimetric Method: Transfer the filtered, saturated solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Spectroscopic Method: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of a pre-established calibration curve (e.g., using UV-Vis or HPLC).

-

-

Quantification:

-

Gravimetric Method: Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight. The solubility can then be expressed in g/L or mg/mL.

-

Spectroscopic Method: Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve. Back-calculate the original concentration of the saturated solution to determine the solubility.

-

-

Data Reporting: Report the solubility as an average of multiple replicates for each solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Purity and Melting Point of Ethyl 2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and melting point of Ethyl 2-methyl-3-nitrobenzoate (CAS No. 59382-60-4). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs, namely Mthis compound and 2-methyl-3-nitrobenzoic acid, in conjunction with established principles of organic chemistry. The methodologies presented are adaptable for the synthesis, purification, and characterization of this compound.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity Data |

| This compound | 59382-60-4 | C₁₀H₁₁NO₄ | 209.20 | Not available | Typically >98% (supplier data) |

| Mthis compound | 59382-59-1 | C₉H₉NO₄ | 195.17 | 62-65[1] or 65.0-69.0[2] | 97%[1] or >98.0% (GC)[2] |

| 2-Methyl-3-nitrobenzoic acid | 4920-81-8 | C₈H₇NO₄ | 181.15 | 182-184 | 98.0% or 98.5% (HPLC)[3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound, adapted from established procedures for analogous compounds.

The synthesis of this compound can be achieved via the esterification of 2-methyl-3-nitrobenzoic acid.

Materials:

-

2-methyl-3-nitrobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle or water bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

The crude product can be purified by recrystallization to obtain a product of higher purity.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

If a mixed solvent system (e.g., ethanol/water) is used, dissolve the compound in the solvent in which it is more soluble (ethanol) at an elevated temperature, and then add the other solvent (water) dropwise until turbidity persists. Reheat to get a clear solution.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Dry the crystals thoroughly, for instance, in a desiccator or a vacuum oven at a temperature below the compound's melting point.

The melting point is a crucial physical property for assessing the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the purified sample is completely dry.

-

Finely powder a small amount of the sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (based on analogs).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Purity Assessment

Beyond melting point determination, several analytical techniques can be employed for a more quantitative assessment of the purity of this compound.

HPLC is a powerful technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is generally suitable for aromatic nitro compounds.

Typical HPLC Conditions:

-

Column: C18, e.g., 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with 0.1% formic acid or phosphoric acid). The exact ratio should be optimized for the best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 230-254 nm).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound in the mobile phase or a suitable solvent at a known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve the sample to be analyzed in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

Data Analysis: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be generated using standards of known concentration.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and structural information for impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative purity assessment (qNMR) with an internal standard.

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of functional groups (e.g., ester carbonyl, nitro group, aromatic ring) and for comparison with a reference spectrum.

References

An In-depth Technical Guide to the Health and Safety of Ethyl 2-methyl-3-nitrobenzoate

Introduction

Ethyl 2-methyl-3-nitrobenzoate is a nitroaromatic compound. Due to the limited specific toxicological data for this compound, this guide will leverage information from its close structural analog, Mthis compound, and the broader class of nitroaromatic compounds to provide guidance on its potential hazards, handling, and safety precautions. Nitroaromatic compounds are a class of chemicals known for their diverse applications and, in some cases, their biological activity and potential toxicity.[1][2]

Physicochemical Information of Mthis compound

The physical and chemical properties of a compound are crucial for understanding its potential for exposure and its behavior in various environments. The available data for Mthis compound is summarized below.

| Property | Value | Reference |

| Molecular Formula | C9H9NO4 | [3] |

| Molecular Weight | 195.17 g/mol | [3] |

| Appearance | Light yellow solid | [3] |

| Melting Point/Range | 62 - 65 °C / 143.6 - 149 °F | [3] |

| Boiling Point/Range | No data available | [3] |

| Flash Point | No data available | [3] |

| Solubility | No data available | [3] |

| Stability | Stable under normal conditions | [3] |

Hazard Identification and Classification

Specific hazard classification for this compound is not available. However, for the closely related Mthis compound, the following information is available:

-

OSHA 2012 Hazard Communication Standard: This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

-

GHS Label Elements: None required.[3]

-